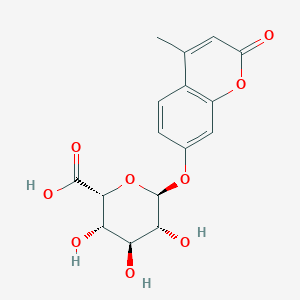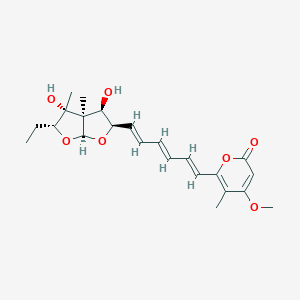
Asteltoxin
Descripción general
Descripción
Asteltoxins are a group of polyene pyrone mycotoxins known to be potent inhibitors of mitochondrial ATP synthesis and ATP hydrolysis . A new asteltoxin analog, named asteltoxin H, was isolated by the solid-state fermentation of the fungus Pochonia suchlasporia var. suchlasporia TAMA 87 .
Synthesis Analysis
Asteltoxin A was first isolated from the toxic maize cultures of Aspergillus stellatus . Several attempts have been made to synthesize asteltoxin A, starting with the synthesis of a bis (tetrahydrofuran) moiety that has been demonstrated previously in biosynthetic studies . A complete schematic view of the Asteltoxin’s synthesis was performed by Stuart L. Schreiber in 1984 .Molecular Structure Analysis
Asteltoxins belong to a structural group featuring an α-pyrone attached to a 2, 8-dioxabicyclo [3.3.0] octane ring via a triene linker . They are structurally related to citreoviridin and aurovertin . The structure of a new mycotoxin, asteltoxin, was proposed based on 13 C and 1 H n.m.r. spectral data and X-ray crystallography .Chemical Reactions Analysis
The enriched asteltoxin exhibited multiple labeling (C-C) couplings between carbon atoms withdrawn from adjacent acetate units (inter-acetate coupling) depending on the proton-decoupled 13 C-NMR spectrum, along with the expected spin–spin coupling between carbon atoms that occurs with intact acetate units (intra-acetate coupling) .Physical And Chemical Properties Analysis
Asteltoxins are mycotoxins belonging to a structural group featuring an α-pyrone attached to a 2, 8-dioxabicyclo [3.3.0] octane ring via a triene linker . They are structurally related to citreoviridin and aurovertin .Aplicaciones Científicas De Investigación
Asteltoxin and Derivatives in Cancer Research
Asteltoxin and its derivatives, like diasteltoxins, have been identified as significant compounds in cancer research. Diasteltoxins A-C, isolated from a mutated strain of a sponge-derived fungus, exhibited inhibitory effects against tumor cell lines and demonstrated significant inhibition against thioredoxin reductase (TrxR), a protein implicated in cancer cell proliferation (Long et al., 2016). Avertoxins, prenylated asteltoxin derivatives, showed inhibitory activity against acetylcholinesterase, an enzyme targeted in treatments for diseases like Alzheimer's. Avertoxin B specifically was identified as an active inhibitor (Wang et al., 2015).
Asteltoxin in Antiviral Research
Asteltoxin and its analogs exhibit promising antiviral properties. Asteltoxins E and F, isolated from a marine sponge-derived fungus, showed significant activity against the H3N2 influenza virus and Asteltoxin E also inhibited the H1N1 influenza virus (Tian et al., 2015). Another study highlighted the antiviral activities of ochraceopone A, isoasteltoxin, and asteltoxin against the H1N1 and H3N2 influenza viruses, showcasing the potential of asteltoxin derivatives in antiviral therapies (Wang et al., 2016).
Asteltoxin in Insecticidal Research
Asteltoxin has also shown potential in insecticidal applications. A new asteltoxin analog, asteltoxin H, was identified with insecticidal activity against prepupae of the blowfly, Lucilia sericata, indicating its possible use in pest control (Suminto et al., 2020).
Asteltoxin in Biosynthesis Research
Asteltoxin's biosynthesis has been a subject of interest. The total synthesis of asteltoxin was achieved through a process that included the construction of a quaternary center, an approach that mirrors the proposed biosynthetic pathway of asteltoxin. This methodology is considered valuable for the synthesis of complex natural products (Eom et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXPJKFETRLRAS-AHUKKWBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046614 | |
| Record name | Asteltoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asteltoxin | |
CAS RN |
79663-49-3 | |
| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asteltoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asteltoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



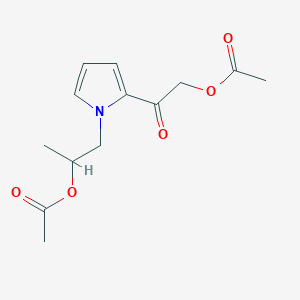
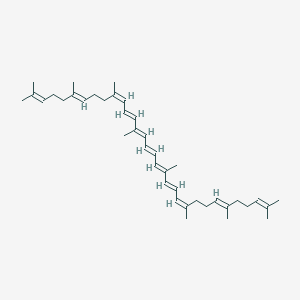
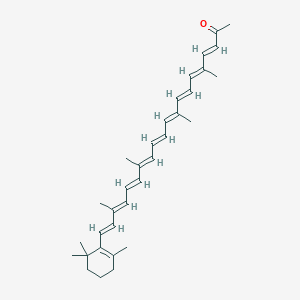
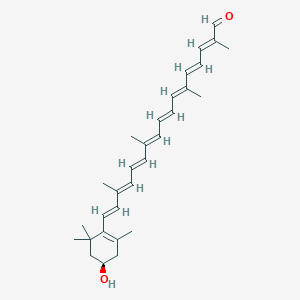
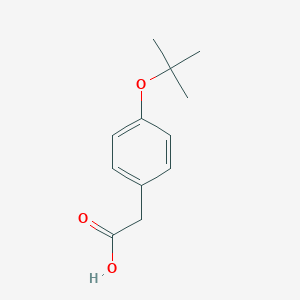
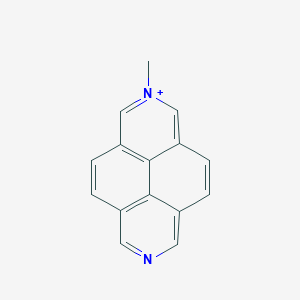
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
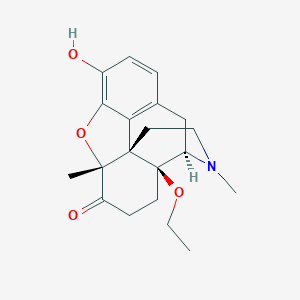
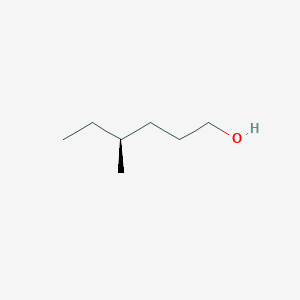
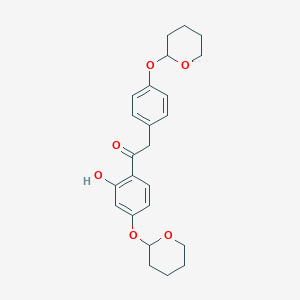
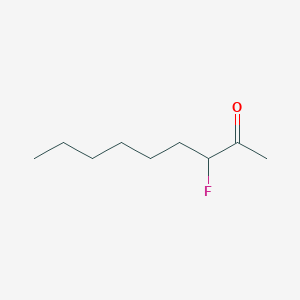
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
